molecular formula C16H20N2OS2 B2924625 N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 954016-51-4

N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2924625
CAS RN: 954016-51-4
M. Wt: 320.47
InChI Key: HUHCUORYSMTZMV-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, which suggests that they undergo various chemical reactions within biological systems .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of compound X is not fully understood yet. However, it has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases.
Biochemical and physiological effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, prevent the formation of amyloid plaques in the brain, and reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its unique properties, its potential to inhibit the activity of various enzymes and proteins, and its ability to target specific cells and tissues. The limitations of using compound X in lab experiments include its toxicity and potential side effects.

Future Directions

There are many potential future directions for the research on compound X. Some of these include:
1. Further research on the mechanism of action of compound X to better understand its potential uses in the development of new drugs.
2. Development of new drugs based on the structure of compound X that have improved efficacy and reduced toxicity.
3. Research on the potential use of compound X in the treatment of other diseases, such as diabetes and autoimmune disorders.
4. Investigation of the potential use of compound X as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, or compound X, is a chemical compound that has significant potential in the development of new drugs. It has been extensively researched for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of compound X and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of compound X involves the reaction of 2-aminothiazole with 4-methylbenzyl chloride to form 2-(4-methylbenzyl)thiazol-4-ylamine. This intermediate is then reacted with N-isopropyl-2-chloroacetamide to form N-isopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide.

Scientific Research Applications

Compound X has been extensively researched for its potential use in the development of new drugs. It has been found to have significant potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-11(2)17-15(19)8-14-10-21-16(18-14)20-9-13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHCUORYSMTZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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